6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with pyrazole groups. The presence of bromine and methyl groups further adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of Pyrazole Derivatives: The initial step involves the synthesis of 4-bromo-1-methyl-1H-pyrazole and 1,5-dimethyl-1H-pyrazole through cyclization reactions of appropriate hydrazines with 1,3-diketones.
Construction of Triazolothiadiazole Core: The triazolothiadiazole core is formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives, followed by cyclization under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the pyrazole derivatives with the triazolothiadiazole core using suitable coupling agents and reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under suitable conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
4-bromo-5-methyl-1-(2-(methylthio)ethyl)-1H-pyrazole: This compound shares the pyrazole core but differs in its substitution pattern and overall structure.
5-bromo-1-methyl-2-(pyrrolidin-1-yl)-1H-imidazole: This compound has a similar bromine and methyl substitution but features an imidazole ring instead of a triazolothiadiazole core.
The uniqueness of this compound lies in its fused triazolothiadiazole core and the specific substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11BrN8S |
---|---|
Molecular Weight |
379.24 g/mol |
IUPAC Name |
6-(4-bromo-2-methylpyrazol-3-yl)-3-(1,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11BrN8S/c1-6-7(4-14-19(6)2)10-16-17-12-21(10)18-11(22-12)9-8(13)5-15-20(9)3/h4-5H,1-3H3 |
InChI Key |
XLCUFFMPGJKDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NN=C3N2N=C(S3)C4=C(C=NN4C)Br |
Origin of Product |
United States |
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